

# Spectroscopic and Analytical Profile of 9(Z)-Tetradecenoyl Chloride: A Technical Guide

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## Compound of Interest

Compound Name: 9(Z)-Tetradecenoyl chloride

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This technical guide provides an in-depth overview of the spectroscopic and analytical data for **9(Z)-Tetradecenoyl chloride** (CAS No: 95548-25-7), a key intermediate in organic synthesis. [1] The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for data acquisition.

## Chemical and Physical Properties

**9(Z)-Tetradecenoyl chloride**, also known as Myristoleic acid chloride, is a monounsaturated fatty acyl chloride. Its fundamental properties are summarized below.[1]

Property	Value
Molecular Formula	C <sub>14</sub> H <sub>25</sub> ClO
Molecular Weight	244.8 g/mol
CAS Number	95548-25-7
Synonyms	(9Z)-9-Tetradecenoyl chloride, Myristoleic acid chloride

## Spectroscopic Data

The following tables summarize the expected spectroscopic data for **9(Z)-Tetradecenoyl chloride** based on the analysis of its functional groups: an acyl chloride and a cis-alkene.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data (Solvent:  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~5.3-5.4	m	2H	-CH=CH- (Vinyl protons)
~2.8-2.9	t	2H	-CH <sub>2</sub> -COCl ( $\alpha$ to carbonyl)
~2.0	m	4H	-CH <sub>2</sub> -CH=CH-CH <sub>2</sub> - (Allylic protons)
~1.6	m	2H	-CH <sub>2</sub> -CH <sub>2</sub> -COCl ( $\beta$ to carbonyl)
~1.2-1.4	m	12H	-(CH <sub>2</sub> ) <sub>6</sub> - (Methylene chain)
~0.9	t	3H	-CH <sub>3</sub> (Terminal methyl)

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data (Solvent:  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Assignment
~173	-COCl (Carbonyl carbon)
~130	-CH=CH- (Vinyl carbons)
~45	-CH <sub>2</sub> -COCl ( $\alpha$ to carbonyl)
~32	-CH <sub>2</sub> -CH <sub>2</sub> -COCl ( $\beta$ to carbonyl)
~29-30	-(CH <sub>2</sub> ) <sub>n</sub> - (Methylene chain)
~27	-CH <sub>2</sub> -CH= (Allylic carbons)
~22	-CH <sub>2</sub> -CH <sub>3</sub>
~14	-CH <sub>3</sub> (Terminal methyl)

Table 3: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3005	Medium	=C-H stretch (Vinyl C-H)
~2925, ~2855	Strong	C-H stretch (Aliphatic)
~1800	Strong	C=O stretch (Acyl chloride)
~1655	Medium, weak	C=C stretch (cis-Alkene)
~720	Medium	=C-H bend (cis-Alkene out-of-plane)

The strong absorption band around 1800 cm<sup>-1</sup> is highly characteristic of the acyl chloride functional group.<sup>[2][3][4]</sup> The presence of the cis-double bond is indicated by the C=C stretch and the =C-H bending vibrations.<sup>[5][6]</sup>

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Ion
244/246	[M] <sup>+</sup> (Molecular ion peak with <sup>35</sup> Cl/ <sup>37</sup> Cl isotopes)
209	[M-Cl] <sup>+</sup> (Acylium ion)
Various	Fragments from cleavage of the alkyl chain

The mass spectrum is expected to show a molecular ion peak [M]<sup>+</sup> with the characteristic isotopic pattern for a compound containing one chlorine atom (approximately 3:1 ratio for M and M+2). A prominent peak corresponding to the loss of the chlorine atom to form a stable acylium ion ([M-Cl]<sup>+</sup>) is also anticipated. Further fragmentation of the long alkyl chain is expected.<sup>[7][8][9]</sup>

## Experimental Protocols

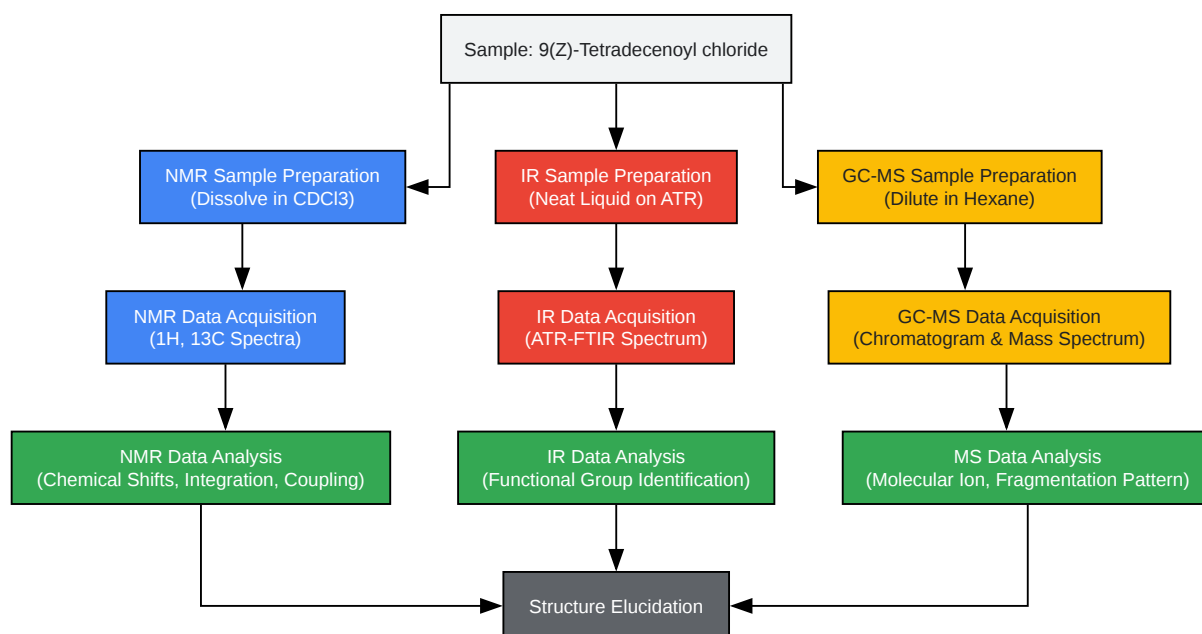
The following are generalized protocols for the acquisition of spectroscopic data for liquid samples like **9(Z)-Tetradecenoyl chloride**.

- **Sample Preparation:** Dissolve 5-10 mg of **9(Z)-Tetradecenoyl chloride** in approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing tetramethylsilane (TMS) as an internal standard.
- **Data Acquisition:** Transfer the solution to a 5 mm NMR tube. Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). For <sup>13</sup>C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each carbon.
- **Background Collection:** Record a background spectrum of the clean ATR crystal.
- **Sample Application:** Place a small drop of neat **9(Z)-Tetradecenoyl chloride** directly onto the ATR crystal.
- **Data Acquisition:** Acquire the IR spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio.
- **Cleaning:** Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after analysis.

- **Sample Preparation:** Prepare a dilute solution of **9(Z)-Tetradecenoyl chloride** (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.
- **GC Separation:** Inject a small volume (e.g., 1  $\mu$ L) of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column). Use a temperature program to separate the components of the sample.
- **MS Analysis:** The eluent from the GC is introduced into the mass spectrometer. Electron ionization (EI) is a common method for generating ions. The mass spectrometer is set to scan a relevant mass range (e.g.,  $m/z$  40-300).

## Workflow and Signaling Pathways

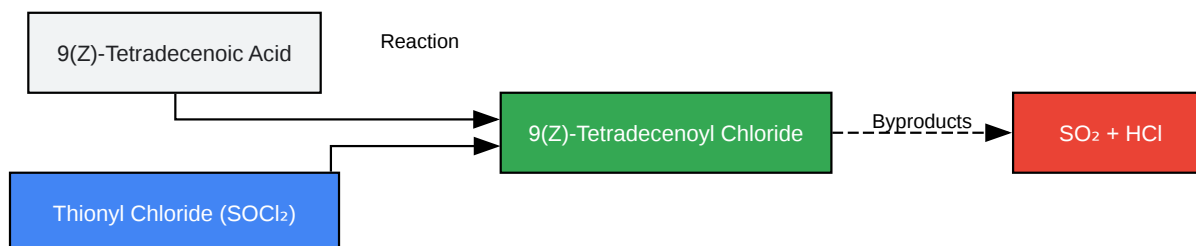
The logical workflow for the spectroscopic analysis of a chemical compound like **9(Z)-Tetradecenoyl chloride** is depicted in the following diagram.



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Caption: Workflow for Spectroscopic Analysis.

A common method for the synthesis of acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent such as thionyl chloride ( $\text{SOCl}_2$ ) or oxalyl chloride.[10]



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Caption: Synthesis of **9(Z)-Tetradecenoyl Chloride**.

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